5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3S/c1-2-15-9(13-14-10(15)16)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHJWXPQKGLERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3,4-dichlorophenyl hydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using thiourea to yield the desired triazole-thiol compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Key comparisons include:
Key Observations:
- Steric Effects: Bulky substituents like tert-butyl () reduce reactivity but improve stability, whereas the ethyl group in the target compound balances steric bulk and flexibility .
- Thiol Reactivity: The thiol group facilitates alkylation (e.g., with α-halogenated ketones in ) or metal coordination, enabling tailored modifications for specific applications .
Biological Activity
5-(3,4-Dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound, characterized by its unique thiol group and dichlorophenyl moiety, has shown promise in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial properties.
- Molecular Formula : C10H9Cl2N3S
- Molecular Weight : 248.17 g/mol
- CAS Number : 799429
1. Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. In particular, studies have shown that this compound demonstrates selective cytotoxic effects against melanoma and breast cancer cell lines.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma (IGR39) | 12.5 |
| Triple-Negative Breast Cancer (MDA-MB-231) | 15.0 |
| Pancreatic Carcinoma (Panc-1) | 18.0 |
These findings suggest that the compound may induce apoptosis through mechanisms involving the inhibition of specific metabolic pathways relevant to cancer progression .
2. Anti-inflammatory Activity
The compound has been evaluated for its potential as an anti-inflammatory agent through molecular docking studies targeting cyclooxygenase enzymes (COX-1 and COX-2). The results indicate a preferential binding affinity to COX-1, suggesting that it may inhibit prostaglandin biosynthesis effectively.
Table 2: Binding Affinity to COX Enzymes
| Compound | COX-1 Binding Affinity (kcal/mol) | COX-2 Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | -8.5 | -7.0 |
This selectivity could position it as a candidate for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective COX inhibitors .
3. Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been documented extensively. The compound has shown moderate antibacterial and significant antifungal activities against various strains.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results underscore the potential of this compound in treating infections caused by resistant strains of bacteria and fungi .
Case Study 1: Anticancer Efficacy in Melanoma
A study evaluated the anticancer properties of various triazole derivatives in melanoma models. The results indicated that the compound led to a decrease in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Inhibition of COX Enzymes
In an experimental setup involving inflammatory models in rats, administration of the compound resulted in a significant reduction in edema compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide derivatives under alkaline conditions. For example, analogous triazole-thiols are prepared by reacting substituted phenyl hydrazinecarbothioamides with NaOH in a water-dimethylformamide (1:1) solvent system, achieving yields of ~75% after recrystallization . Adjusting solvent polarity (e.g., acetone vs. ethanol) and reaction time (12–24 hours) can optimize crystallinity and purity. Characterization relies on elemental analysis, ¹H-NMR, and LC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Elemental analysis to confirm empirical formula (e.g., C, H, N, S content).
- ¹H-NMR to verify substituent positions (e.g., ethyl group resonance at δ 1.2–1.5 ppm for CH₃ and δ 4.0–4.5 ppm for CH₂).
- LC-MS for molecular ion ([M+H]⁺) detection and impurity profiling.
Discrepancies in spectral data may indicate isomerization or incomplete cyclization, requiring repeated recrystallization .
Q. What are the key physicochemical properties relevant to biological testing?
- Methodological Answer : Critical properties include:
- LogP (measure via HPLC): Predicts membrane permeability.
- Aqueous solubility : Test in PBS (pH 7.4) using UV-Vis spectrophotometry.
- Thermal stability : Assess via differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for triazole-thiols) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., fungal CYP51). Compare with known triazole antifungals like fluconazole .
- Use ADME prediction tools (SwissADME) to assess drug-likeness, focusing on bioavailability scores and P-glycoprotein substrate risks .
- Validate computational results with in vitro assays (e.g., MIC against Candida spp.) .
Q. How do structural modifications (e.g., substituent variations) impact antimicrobial efficacy?
- Methodological Answer :
- Comparative SAR Table :
| Substituent Position | Bioactivity (MIC, μg/mL) | Key Interaction | Reference |
|---|---|---|---|
| 3,4-Dichlorophenyl | 2.5–5.0 (C. albicans) | Hydrophobic CYP51 binding | |
| 4-Methoxyphenyl | >20 (C. albicans) | Reduced affinity due to polarity |
- Replace the ethyl group at N4 with bulkier substituents (e.g., cycloheptyl) to enhance steric hindrance against efflux pumps .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Use CLSI M27/M38 guidelines for antifungal testing to minimize inter-lab variability.
- Cross-validate with orthogonal methods : Pair broth microdilution with time-kill kinetics to confirm static vs. fungicidal effects .
- Investigate solvent effects (DMSO vs. ethanol) on compound aggregation, which may artificially inflate MIC values .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
